Product packaging for Fmoc-L-Lys(ivDde)-OH(Cat. No.:CAS No. 204777-78-6)

Fmoc-L-Lys(ivDde)-OH

Cat. No.: B557028
CAS No.: 204777-78-6
M. Wt: 574.7 g/mol
InChI Key: LHJJUCZESVFWSO-MHZLTWQESA-N
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Description

Significance of Lysine (B10760008) in Peptide Structure and Function

Lysine is a positively charged, polar amino acid essential for the structure and function of many proteins. russelllab.orgnbinno.com Its side chain, terminating in a primary amino group, is a hub of chemical reactivity and biological activity. This functional group can participate in a variety of interactions and modifications, making lysine a versatile player in biological systems.

Key roles of lysine in peptides and proteins include:

Structural Stability: Lysine's side chain can form salt bridges with negatively charged amino acids like aspartate and glutamate, creating stabilizing electrostatic interactions that are important for protein folding and stability. russelllab.org

Post-Translational Modifications (PTMs): The ε-amino group of lysine is a frequent site for a wide array of PTMs, including acetylation, methylation, ubiquitination, and SUMOylation. These modifications can dramatically alter a protein's function, localization, and interactions. creative-peptides.comwikipedia.org

Enzymatic Activity: Lysine residues are often found in the active sites of enzymes, where they can participate in catalysis by acting as a general base or by forming Schiff base intermediates. creative-peptides.comwikipedia.org

Collagen Crosslinking: Lysine is crucial for the formation of cross-links between collagen molecules, a process that imparts strength and stability to connective tissues. wikipedia.org

Overview of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. oup.com To ensure the correct sequence is assembled, the reactive functional groups of the amino acids must be temporarily blocked or "protected." nih.gov This prevents unwanted side reactions and polymerization. nih.gov The choice of protecting groups is critical to the success of the synthesis. nih.gov

The most widely used strategy in modern SPPS is Fmoc chemistry. altabioscience.com This approach utilizes the base-labile Fmoc group to protect the α-amino group of the incoming amino acid. americanpeptidesociety.org The key features of Fmoc chemistry are:

Mild Deprotection: The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This is in contrast to the older Boc/Bzl strategy, which requires harsh acidic conditions for deprotection. wikipedia.orgpeptide.com

Orthogonality: Fmoc chemistry is part of an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. peptide.com

The general cycle of Fmoc-based SPPS is as follows:

The C-terminal amino acid, with its α-amino group Fmoc-protected, is attached to the solid support. oup.com

The Fmoc group is removed (deprotection) with a base like piperidine. oup.com

The next Fmoc-protected amino acid is activated and coupled to the newly freed amino group of the resin-bound amino acid. oup.com

These deprotection and coupling steps are repeated until the desired peptide sequence is assembled. biosynth.com

An orthogonal protection scheme is one in which multiple protecting groups can be selectively removed in any order using different, non-interfering chemical conditions. iris-biotech.de This is a powerful concept in complex chemical synthesis, allowing for the site-specific modification of molecules. researchgate.net

In the context of Fmoc SPPS, the standard orthogonal pairing is:

Temporary α-amino protection: The base-labile Fmoc group. iris-biotech.de

Permanent side-chain protection: Acid-labile groups, such as tert-butyl (tBu) and trityl (Trt). peptide.comiris-biotech.de

This orthogonality allows for the repeated removal of the Fmoc group at each step of chain elongation without disturbing the acid-labile side-chain protecting groups. peptide.com These side-chain protectors are then removed at the end of the synthesis, typically with a strong acid like trifluoroacetic acid (TFA), which also cleaves the completed peptide from the resin. iris-biotech.de

Historical Development and Introduction of the ivDde Protecting Group

The need for even more sophisticated orthogonal protection schemes arose with the desire to synthesize more complex peptides, such as branched, cyclic, or side-chain modified peptides. This required a third class of protecting groups that could be removed under conditions that left both the Fmoc and the acid-labile side-chain protectors intact.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group was introduced as a protecting group for primary amines that is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage. sigmaaldrich.com However, the Dde group was found to be somewhat unstable and could migrate to other free amino groups during synthesis. iris-biotech.deresearchgate.net

To address these limitations, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group was developed and introduced in 1998. sigmaaldrich.comsigmaaldrich-jp.com The ivDde group is a more sterically hindered and robust version of Dde. iris-biotech.desigmaaldrich.com It offers several advantages:

Enhanced Stability: The ivDde group is significantly more stable to piperidine than the Dde group, reducing the risk of premature deprotection or migration during the Fmoc removal steps. iris-biotech.desigmaaldrich.com

Orthogonality: It is stable to the basic conditions of Fmoc removal and the acidic conditions of final peptide cleavage. sigmaaldrich-jp.com

Selective Removal: The ivDde group can be selectively removed using a solution of hydrazine (B178648) in DMF. sigmaaldrich-jp.commerel.si This provides a third dimension of orthogonality, allowing for the selective deprotection of a specific lysine side chain while the peptide is still on the solid support.

The introduction of the ivDde group, and specifically the Fmoc-Lys(ivDde)-OH building block, has become a standard and invaluable tool for the on-resin, site-specific modification of peptides. sigmaaldrich.comsigmaaldrich-jp.com It allows for the synthesis of peptides with branches, cyclic structures, and the attachment of labels, tags, or other molecules to a specific lysine residue. peptide.com

Table 1: Key Protecting Groups in Fmoc-Lys(ivDde)-OH Chemistry

Protecting GroupAbbreviationChemical StructureProtected GroupDeprotection Conditions
FluorenylmethyloxycarbonylFmocC15H11O2-α-Amino group20-50% Piperidine in DMF
tert-ButyltBu(CH3)3C-Side-chain carboxyl and hydroxyl groupsTrifluoroacetic acid (TFA)
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeC13H19O2-ε-Amino group of Lysine2% Hydrazine in DMF

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42N2O6 B557028 Fmoc-L-Lys(ivDde)-OH CAS No. 204777-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJJUCZESVFWSO-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454104
Record name (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204777-78-6
Record name (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-Lys(ivDde)-OH
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Chemical Characteristics of Fmoc Lys Ivdde Oh

Chemical Structure and Protecting Group Orthogonality

The unique utility of Fmoc-Lys(ivDde)-OH stems from the distinct properties of its two protecting groups, which can be removed under different chemical conditions. This orthogonality is fundamental to its application in complex peptide synthesis. chempep.com

Fluorenylmethyloxycarbonyl (Fmoc) Group for α-Amino Protection

The α-amino group of the lysine (B10760008) is protected by the Fluorenylmethyloxycarbonyl (Fmoc) group. chempep.com This protecting group is known for its lability to basic conditions, typically being removed by treatment with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org The Fmoc group is stable under the acidic conditions often used to remove other types of protecting groups, which is a key aspect of its orthogonality. wikipedia.orgtcichemicals.com The use of the Fmoc group is a cornerstone of one of the most common strategies in solid-phase peptide synthesis. americanpeptidesociety.orgpublish.csiro.au

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) Group for ε-Amino Protection

The ε-amino group on the side chain of the lysine is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. chempep.com The ivDde group is notably stable under the basic conditions used to remove the Fmoc group and also stable to the acidic conditions used to cleave peptides from the solid support. sigmaaldrich-jp.comsigmaaldrich.com Its removal is achieved under very specific and mild conditions, typically using a solution of hydrazine (B178648) in DMF. sigmaaldrich-jp.comsigmaaldrich.com This selective deprotection allows for the modification of the lysine side chain at a desired point in the synthesis. sigmaaldrich.com The ivDde group is a more sterically hindered version of the Dde group, which makes it more stable and less prone to migration during synthesis. sigmaaldrich.comiris-biotech.de

Orthogonal Relationship with Other Protecting Groups (e.g., Boc, Alloc)

The concept of orthogonality is crucial in the synthesis of complex molecules. numberanalytics.com In peptide synthesis, it refers to the ability to remove one type of protecting group without affecting others. biosynth.com The Fmoc/ivDde combination in Fmoc-Lys(ivDde)-OH is orthogonal to several other common protecting groups.

The tert-butyloxycarbonyl (Boc) group, for instance, is an acid-labile protecting group. americanpeptidesociety.org It is removed with acids like trifluoroacetic acid (TFA), conditions under which both Fmoc and ivDde are stable. americanpeptidesociety.orgsigmaaldrich.com This allows for a three-dimensional orthogonal strategy where Fmoc, ivDde, and Boc-protected residues can be selectively deprotected.

Another important orthogonal protecting group is the allyloxycarbonyl (Alloc) group. chempep.com The Alloc group is stable to both the basic conditions used for Fmoc removal and the mild hydrazine treatment for ivDde cleavage. highfine.comwikidot.com It is selectively removed using a palladium catalyst, such as Pd(PPh3)4, in the presence of a scavenger. highfine.comwikidot.com This adds another layer of selectivity for complex synthetic schemes. google.com

The following interactive table summarizes the deprotection conditions for these key protecting groups, illustrating their orthogonal nature.

Protecting GroupAbbreviationDeprotection ConditionsStability
FluorenylmethyloxycarbonylFmoc20% Piperidine in DMF wikipedia.orgamericanpeptidesociety.orgStable to acid and hydrazine wikipedia.orgsigmaaldrich.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMF sigmaaldrich-jp.comsigmaaldrich.comStable to piperidine and TFA sigmaaldrich.com
tert-butyloxycarbonylBocTrifluoroacetic Acid (TFA) americanpeptidesociety.orgStable to piperidine and hydrazine sigmaaldrich.combiosynth.com
AllyloxycarbonylAllocPd(PPh3)4 / Scavenger highfine.comwikidot.comStable to piperidine, TFA, and hydrazine highfine.comwikidot.com

Synthetic Routes to Fmoc-Lys(ivDde)-OH

The synthesis of Fmoc-Lys(ivDde)-OH is a multi-step process that requires careful control of reaction conditions to ensure the selective protection of the two amino groups of lysine.

Established Synthetic Methodologies

The synthesis generally begins with the protection of the ε-amino group of lysine with the ivDde group. This is typically achieved by reacting lysine with an ivDde-precursor in the presence of a base. Once the ε-amino group is protected, the α-amino group is then reacted with a reagent to introduce the Fmoc group, such as Fmoc-chloride or Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide), again in the presence of a base. wikipedia.org

A notable strategy for selective protection involves the use of a temporary copper(II) complex. acs.orgtemple.edu This method relies on the formation of a complex between Cu2+ ions and the α-amino and carboxyl groups of the lysine, which temporarily blocks these sites. acs.orgtemple.edu This allows for the selective protection of the ε-amino group. Subsequent removal of the copper allows for the protection of the now-free α-amino group with the Fmoc group. acs.org This method can be efficient and avoid the need for extensive purification steps. acs.orgtemple.edu Microwave-assisted synthesis has also been shown to accelerate the synthesis of peptides using Fmoc-Lys(ivDde)-OH. merel.si

Considerations for Industrial Scale Synthesis

For large-scale synthesis, processes that avoid the use of hazardous reagents and explosive intermediates are preferred. digitellinc.com For example, replacing potentially explosive reagents with safer alternatives is a key consideration. nih.gov Furthermore, the purification of the final product and intermediates on a large scale can be complex and costly. digitellinc.com Chromatographic purification, which is common in laboratory-scale synthesis, may not be economically viable for industrial production. acs.org Therefore, developing synthetic routes that yield high-purity products with minimal need for purification is a major focus of industrial process development. acs.orgtemple.edu The development of scalable and environmentally friendly synthetic methods is an ongoing area of research. digitellinc.comnih.gov

Compound Names

Stereochemical Purity and Control in Synthesis of Fmoc-L-Lys(ivDde)-OH

The synthesis of this compound, a crucial reagent in solid-phase peptide synthesis (SPPS), demands stringent control over its stereochemistry to ensure the production of peptides with the correct three-dimensional structure and biological activity. The presence of the D-enantiomer can lead to the formation of undesirable diastereomeric peptides, which can be difficult to separate and may exhibit altered or abolished biological function. Therefore, synthetic routes are designed to preserve the integrity of the L-configuration of the starting lysine material.

The primary strategy for maintaining stereochemical purity involves the use of enantiomerically pure L-lysine as the starting material. The subsequent protection steps, including the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino group and the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group on the ε-amino group, are carried out under conditions that minimize racemization. The choice of coupling reagents and reaction conditions during these steps is critical. For instance, the use of certain activating agents in peptide coupling can increase the risk of racemization.

Commercial suppliers of this compound provide data on the stereochemical purity of their products, which is typically determined by chiral high-performance liquid chromatography (HPLC). This analytical technique can separate the L- and D-enantiomers, allowing for the quantification of the enantiomeric excess (ee). researchgate.net

The table below presents typical purity specifications for Fmac-L-Lys(ivDde)-OH from various sources, highlighting the high degree of stereochemical control achieved in its synthesis.

Parameter Specification Reference
Enantiomeric Puritymin. 99.9% iris-biotech.deiris-biotech.de
Optical Purity (D-enantiomer)≤ 0.50% fishersci.com
Purity (HPLC)min. 98% iris-biotech.de
Purity (HPLC)99.0% sigmaaldrich.com
Purity≥ 98% abbexa.com
Optical Rotation [α]D-6.0° ± 2.0° (c=1, DMF) abbexa.com

Table 1: Stereochemical and Chemical Purity Data for this compound

The ivDde protecting group itself is designed for orthogonal protection strategies in peptide synthesis, allowing for its selective removal under mild conditions (e.g., with hydrazine) without affecting other protecting groups like Fmoc or Boc. chempep.comsigmaaldrich-jp.com This orthogonality is essential for complex peptide synthesis, including the creation of branched or cyclic peptides, where precise, site-specific modifications are required. sigmaaldrich-jp.compeptide.com The stability of the ivDde group under the basic conditions used for Fmoc removal and the acidic conditions for Boc removal is a key feature that prevents unwanted side reactions and preserves the stereochemical integrity of the lysine residue throughout the peptide synthesis process. chempep.comsigmaaldrich-jp.com

Furthermore, the development of D-amino acid derivatives, such as Fmoc-D-Lys(ivDde)-OH, allows for the synthesis of peptides with enhanced resistance to proteolytic degradation, a critical factor for therapeutic peptides. The availability of both enantiomers underscores the importance of stereochemical control in modern peptide chemistry. issuu.com

Advanced Methodologies in Peptide Synthesis Utilizing Fmoc Lys Ivdde Oh

Role in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(ivDde)-OH is integral to Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chempep.com In this methodology, the Fmoc group serves as a temporary protecting group for the α-amino group, which is removed at each cycle of amino acid addition. The ivDde group, on the other hand, is a semi-permanent protecting group for the lysine (B10760008) side chain, stable to the conditions used for Fmoc removal. chempep.comiris-biotech.de This orthogonal protection strategy is essential for the synthesis of peptides with specific modifications at the lysine residue, such as branching or the attachment of labels. chempep.commerel.sicem.com

The incorporation of Fmoc-Lys(ivDde)-OH into a growing peptide chain follows the standard procedures of Fmoc-SPPS. chempep.com The carboxylic acid group of Fmoc-Lys(ivDde)-OH is activated and then coupled to the free N-terminus of the peptide chain, which is anchored to a solid support. chempep.comchemicalbook.com This process is typically carried out in polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in which Fmoc-Lys(ivDde)-OH is soluble. chempep.com The bulky nature of the ivDde group can sometimes present steric hindrance during the coupling reaction, particularly in sequences that contain multiple lysine residues. chempep.com

The efficiency of the coupling reaction is a critical factor in the successful synthesis of long or complex peptides. For Fmoc-Lys(ivDde)-OH, standard coupling reagents used in Fmoc-SPPS are generally effective. In one study, the coupling of Fmoc-amino acids, including by implication Fmoc-Lys(ivDde)-OH, was performed using 4 equivalents of the amino acid, 3.8 equivalents of the coupling reagent HBTU, and the additive HOBt in the presence of 0.4 M NMM in DMF, with the reaction proceeding for 1 hour at room temperature. chemicalbook.com Microwave-enhanced SPPS has also been shown to be effective, improving coupling efficiency and enabling the rapid synthesis of branched peptides. For example, branched variants of the HIV-1 antibody epitope gp41659–671 were synthesized with high purity (79-93%) using microwave-enhanced SPPS with Fmoc-Lys(ivDde)-OH and other orthogonally protected lysine derivatives. kohan.com.tw

Coupling ParameterCondition
Amino Acid Excess 4 equivalents
Coupling Reagent HBTU (3.8 equivalents)
Additive HOBt
Base 0.4 M NMM in DMF
Reaction Time 1 hour
Temperature Room Temperature

Selective Deprotection of the ivDde Group

A key advantage of using Fmoc-Lys(ivDde)-OH is the ability to selectively remove the ivDde protecting group from the lysine side chain while the peptide remains attached to the solid support and other protecting groups are left intact. chempep.combiotage.com This selective deprotection opens up the ε-amino group of lysine for further modification.

The most common method for the removal of the ivDde group is treatment with a dilute solution of hydrazine (B178648) in DMF. peptide.compeptide.com A typical protocol involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in DMF. peptide.compeptide.com The treatment is usually repeated multiple times to ensure complete deprotection. peptide.com For instance, one study found that three repetitions of a 3-minute treatment with 4% hydrazine in DMF resulted in near-complete removal of the ivDde group. biotage.com Increasing the hydrazine concentration from 2% to 4% significantly improved the deprotection efficiency. biotage.com

Hydroxylamine (B1172632) has also been used for the selective cleavage of the ivDde group. peptide.compeptide.com A solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) can effectively remove the ivDde group, and this method has the advantage of being compatible with Fmoc groups. peptide.com In one study, complete deprotection of the ivDde group was achieved using 0.5 M hydroxylamine at room temperature. nih.gov

ReagentTypical ConditionsOutcome
Hydrazine 2-5% in DMF, multiple treatments of 3-10 minutes each. merel.sibiotage.comvulcanchem.comNear-complete to complete removal of the ivDde group. biotage.com
Hydroxylamine 0.5 M NH2OH at room temperature. nih.govSuccessful deprotection of the ivDde group. nih.gov
Hydroxylamine hydrochloride/imidazole In NMP at room temperature for 30-60 minutes. peptide.compeptide.comSelective removal of Dde groups in the presence of Fmoc groups. peptide.com

The removal of the ivDde group by hydrazine proceeds through a chemical reaction that results in the formation of a chromophoric indazole derivative. sigmaaldrich.com This byproduct absorbs strongly at 290 nm, which allows the deprotection reaction to be monitored spectrophotometrically. vulcanchem.comsigmaaldrich.com The reaction involves the initial removal of the N-ivDde group, followed by the collapse of the resulting intermediate to release the free amino group. sigmaaldrich.com

The ivDde protecting group exhibits excellent orthogonality with other protecting groups commonly used in Fmoc-SPPS. chempep.com It is stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for the removal of the Fmoc group and the acidic conditions (e.g., trifluoroacetic acid) used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups such as Boc, tBu, and Trt. chempep.comsigmaaldrich.comiris-biotech.de This stability allows for a high degree of flexibility in the design of synthetic strategies for complex peptides. However, it should be noted that the Alloc group is not compatible with the hydrazine treatment used for ivDde removal, as a side reaction can occur. This can be prevented by the addition of allyl alcohol to the hydrazine reagent. sigmaaldrich.com

Monitoring of Deprotection (e.g., Spectrophotometry)

The selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is a critical step that benefits from precise monitoring. The deprotection reaction, typically carried out with a solution of 2% hydrazine in N,N-dimethylformamide (DMF), yields a chromophoric indazole by-product. sigmaaldrich-jp.comsigmaaldrich.com This cleavage product absorbs strongly in the ultraviolet spectrum, providing a convenient method for real-time reaction tracking. sigmaaldrich-jp.comsigmaaldrich.com

Spectrophotometric monitoring is highly effective due to the distinct absorbance profile of the indazole derivative at a wavelength of 290 nm. sigmaaldrich-jp.comsigmaaldrich.com In both continuous flow and batch-wise solid-phase peptide synthesis (SPPS), the progress of the deprotection can be followed by measuring the absorbance of the eluant or reaction solution. sigmaaldrich.com The reaction is considered complete when the absorbance at 290 nm returns to its initial baseline value, indicating that the release of the by-product has ceased. sigmaaldrich.com This analytical control ensures complete deprotection without unnecessary exposure of the peptide to the hydrazine solution, which could potentially cause side reactions. peptide.com

Strategies for Overcoming Synthetic Challenges

Despite its utility, the use of Fmoc-Lys(ivDde)-OH is not without its challenges. Difficulties related to steric effects and the efficiency of the deprotection step require specific strategic considerations.

The ivDde group is notably bulky, a characteristic that enhances its stability and reduces the risk of premature loss or acyl migration compared to the related Dde group. peptide.comsigmaaldrich.compeptide.com However, this steric bulk can sometimes impede coupling reactions, particularly when incorporating the amino acid into sterically demanding peptide sequences or when multiple ivDde-protected lysines are in close proximity. chempep.com The increased steric hindrance of the ivDde group is a trade-off for its enhanced stability during the rigors of long SPPS protocols. peptide.compeptide.com

A significant challenge frequently encountered in syntheses utilizing Fmoc-Lys(ivDde)-OH is the slow or incomplete removal of the ivDde group. sigmaaldrich-jp.comsigmaaldrich.com This problem is particularly prevalent when the protected lysine residue is situated near the C-terminus of the peptide or within a sequence that is prone to aggregation on the solid support. sigmaaldrich-jp.comsigmaaldrich.com Under these circumstances, standard deprotection protocols, such as multiple treatments with 2% hydrazine in DMF, may prove insufficient. biotage.com

Research into optimizing the deprotection step has shown that increasing the concentration of hydrazine is often more effective than merely extending the reaction time or increasing the number of treatment cycles. sigmaaldrich.combiotage.com In cases of difficult ivDde removal, concentrations as high as 10% hydrazine have been employed. sigmaaldrich.com

Table 1: Optimization of ivDde Removal from ACP-K(ivDde) Peptide. biotage.com
ConditionHydrazine Conc.Reaction TimeRepetitionsObserved Outcome
Standard2%3 min3Incomplete removal; only a small fraction deprotected.
Increased Time2%5 min3Marginal increase in deprotection completion.
Increased Repetitions2%3 min4Nominal increase in deprotection completion.
Increased Concentration4%3 min3Nearly complete ivDde removal.

To circumvent the challenges associated with the removal of the ivDde group from a fully assembled peptide, particularly in cases of aggregation, an alternative building block, ivDde-Lys(Fmoc)-OH, can be employed. sigmaaldrich-jp.comsigmaaldrich.com This isomeric derivative features the ivDde group on the α-amine and the Fmoc group on the ε-amino side chain. sigmaaldrich-jp.com

The use of ivDde-Lys(Fmoc)-OH enables a different synthetic route where the side-chain modification is performed during the peptide chain extension phase, rather than at the end. sigmaaldrich-jp.comsigmaaldrich.com The synthetic sequence is as follows:

Incorporate ivDde-Lys(Fmoc)-OH into the growing peptide chain.

Selectively remove the side-chain Fmoc group using a standard piperidine solution. sigmaaldrich-jp.comsigmaaldrich.com

React the newly liberated side-chain amino group with the desired molecule (e.g., a label, another peptide, or a functional moiety). sigmaaldrich-jp.com

Remove the α-amino ivDde group with hydrazine to allow for the continuation of peptide synthesis. sigmaaldrich-jp.com

This strategy effectively avoids the potential for sluggish deprotection from a sterically hindered or aggregated full-length peptide on the resin. sigmaaldrich.com

Microwave-Assisted Peptide Synthesis with Fmoc-Lys(ivDde)-OH

Microwave energy dramatically enhances the kinetics of both the coupling and deprotection steps in Fmoc-based SPPS. nih.gov General protocols show that microwave heating can reduce the time for most amino acid couplings to just five minutes, while Fmoc deprotection can be completed in as little as three minutes. nih.gov

In a specific application, the synthesis of a heterotrimeric triple-helical peptide, Fmoc-Lys(ivDde)-OH was successfully coupled using microwave irradiation at 25W of power at 50°C. scispace.com The use of microwave heating facilitates efficient acylation, even with sterically demanding building blocks, helping to overcome some of the kinetic challenges associated with the bulky ivDde group. scispace.comchempep.com

Purity and Yield Considerations

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group is prized for its enhanced stability compared to the less sterically hindered Dde group. sigmaaldrich.comsigmaaldrich.com The ivDde group is significantly more stable in the presence of piperidine, the reagent commonly used for Fmoc-group removal. sigmaaldrich.comsigmaaldrich.com This stability minimizes the premature cleavage of the lysine side-chain protection during the iterative cycles of peptide chain elongation, a crucial factor for maintaining the purity of the growing peptide. sigmaaldrich.comiris-biotech.de The Dde group, in contrast, is less robust and can be partially lost during the synthesis of long sequences, and has been observed to undergo migration to other free amino groups, leading to scrambled peptide sequences. sigmaaldrich.comiris-biotech.de The more sterically demanding ivDde group is more resistant to piperidine and typically does not migrate, which helps in achieving higher purity of the target peptide. sigmaaldrich.comiris-biotech.deiris-biotech.de

However, the robustness of the ivDde group can also present a challenge. In some cases, complete removal of the ivDde group can be difficult, particularly if the protected lysine residue is located near the C-terminus of the peptide or within a sequence prone to aggregation. sigmaaldrich.comiris-biotech.desigmaaldrich-jp.com Incomplete deprotection results in the presence of protected peptide impurities in the crude product, which can complicate purification and ultimately lower the final yield of the desired peptide. iris-biotech.de Research comparing the deprotection efficiency of different protecting groups under harsh conditions found that after treatment with 4% hydrazine for 5x5 minutes, 10% of the ivDde group remained on a test peptide, whereas the Dde group was almost completely removed (1% remaining). iris-biotech.de

The optimization of deprotection conditions is therefore critical for maximizing both purity and yield. Factors such as the concentration of the hydrazine solution, the duration of the treatment, and the number of repetitions directly impact the efficiency of ivDde removal. biotage.com

Research Findings on ivDde Deprotection Optimization

A study aimed at optimizing the removal of an ivDde group from a C-terminal lysine on a model peptide evaluated various parameters. The results highlight the sensitivity of the deprotection reaction to changes in reagent concentration and reaction time.

Hydrazine ConcentrationReaction Time & RepetitionsDeprotection Efficiency
2%3 minutes x 3~50% removal
2%5 minutes x 3Marginal increase over 3-minute reactions
4%3 minutes x 3Nearly complete removal

This table is based on data from an optimization study evaluating the removal of an ivDde protecting group. biotage.com

These findings underscore that standard literature protocols may not be universally effective and often require sequence-specific optimization to achieve high yields of the deprotected peptide. biotage.com

Furthermore, advancements in synthesis technology, such as microwave-enhanced SPPS, have been shown to facilitate the rapid synthesis of complex, branched peptides using Fmoc-Lys(ivDde)-OH, achieving excellent purity (71-77%) in significantly reduced time frames compared to conventional methods. merel.si For example, a chimeric lactoferricin-lactoferrampin peptide was synthesized in under 5 hours with 77% purity using this methodology. merel.si

Comparative Purity and Scrambling of Lysine Protecting Groups

The choice of protecting group has a direct impact on the purity profile of the synthesized peptide, primarily through its stability and tendency to undergo side reactions.

Protecting GroupScrambling TendencyDeprotection IncompletenessCrude Peptide Purity
DdeStrong scrambling behavior~1% remainingLower due to byproducts
ivDde No scrambling observed ~10% remaining Higher, but affected by incomplete deprotection
ivDmbAs stationary as ivDdeNo remaining group detectedHighest target peptide purity

This table is based on comparative data from studies on next-generation lysine side-chain protecting groups. iris-biotech.de

Applications of Fmoc Lys Ivdde Oh in Advanced Peptide Architectures

Synthesis of Branched Peptides

The ability to selectively deprotect the lysine (B10760008) side chain makes Fmoc-Lys(ivDde)-OH an invaluable tool for the synthesis of branched peptides. chempep.com By incorporating this building block at a specific position in the peptide sequence, a branch point can be introduced. Following the completion of the linear peptide chain, the ivDde group is removed, and a second peptide chain can be synthesized on the newly exposed ε-amino group of the lysine residue. merel.sicem.com This methodology allows for the precise construction of peptides with defined branching structures.

Multiple Antigenic Peptides (MAPs) are a classic example of branched peptide architectures, designed to present multiple copies of a single peptide epitope to elicit a potent immune response. While the foundational MAPs often utilize a core of lysine residues, the use of Fmoc-Lys(ivDde)-OH allows for the controlled, stepwise synthesis of more complex and defined MAP structures. By strategically placing Fmoc-Lys(ivDde)-OH within the peptide sequence, it is possible to create asymmetric MAPs or to attach different peptide sequences to the core, potentially broadening the immune response or incorporating targeting moieties.

A key advantage of using Fmoc-Lys(ivDde)-OH in this context is the ability to overcome steric hindrance that can occur during the synthesis of densely packed branched structures. merel.si Microwave-enhanced SPPS, in conjunction with Fmoc-Lys(ivDde)-OH, has been shown to significantly improve the efficiency of coupling reactions and the purity of the final branched peptide products. merel.si

Table 1: Examples of Branched Peptides Synthesized Using Fmoc-Lys(ivDde)-OH

Peptide Description Synthesis Time (Microwave-Enhanced SPPS) Purity
Lactoferricin-Lactoferrampin Chimera An antimicrobial peptide. merel.si Under 5 hours 77%
Histone H2B-Ubiquitin Conjugate A histone fragment conjugated to a ubiquitin fragment. merel.si Under 5 hours 75%
Tetra-branched Antifreeze Peptide Analog A macromolecule with antifreeze properties. merel.si Under 5 hours 71%

The orthogonal nature of the ivDde protecting group is instrumental in the design and synthesis of multi-functional peptides, where different functionalities are introduced at specific sites within the peptide. chempep.com By using a combination of protecting groups, including Fmoc for the α-amino group, acid-labile groups for other side chains, and the hydrazine-labile ivDde group for a specific lysine, chemists can selectively modify different parts of the peptide molecule. For instance, one part of the peptide could be a cell-penetrating sequence, while the branch introduced via Fmoc-Lys(ivDde)-OH could contain a therapeutic or imaging agent. This approach allows for the creation of highly tailored peptide constructs with precise control over the placement of each functional component.

Bioconjugation and Site-Specific Derivatization

Fmoc-Lys(ivDde)-OH is a cornerstone for the site-specific derivatization of peptides through bioconjugation. chempep.com The ability to unmask a single reactive amine at a predetermined position in the peptide chain, while it is still attached to the solid support, is a powerful strategy for introducing a wide array of modifications. sigmaaldrich-jp.com This on-resin modification approach avoids potential side reactions that could occur in solution and simplifies the purification of the final conjugate.

The selective deprotection of the ivDde group on a resin-bound peptide provides a convenient handle for the attachment of fluorescent dyes and labels. chempep.com Once the ε-amino group of the lysine is exposed, a fluorescent probe, typically activated as an N-hydroxysuccinimide (NHS) ester or isothiocyanate, can be coupled to the peptide. This method is widely used to produce fluorescently labeled peptides for various applications, including cellular imaging, receptor binding studies, and fluorescence resonance energy transfer (FRET) assays. nih.gov The use of Fmoc-Lys(ivDde)-OH ensures that the label is attached only at the desired lysine residue, preserving the integrity and function of the rest of the peptide.

Biotinylation, the attachment of a biotin (B1667282) molecule, is a common technique for labeling peptides for detection, purification, and immobilization. Fmoc-Lys(ivDde)-OH facilitates a straightforward and efficient on-resin biotinylation strategy. merel.si After the linear peptide has been assembled, the ivDde group is removed, and biotin, activated as an NHS ester, is coupled to the lysine side chain. This approach offers high yields and purity of the biotinylated peptide. nih.gov This strategy is advantageous over solution-phase biotinylation as it simplifies the removal of excess biotinylation reagent and byproducts.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic peptides and proteins. nih.gov It can increase the hydrodynamic size, enhance solubility, and protect the peptide from proteolytic degradation, thereby extending its circulation half-life. nih.gov Fmoc-Lys(ivDde)-OH is an excellent tool for site-specific PEGylation. peptide.com By incorporating this amino acid at a position that does not interfere with the peptide's biological activity, a PEG chain can be attached to the lysine side chain after ivDde removal. This results in a homogeneously PEGylated peptide with a defined site of modification, which is crucial for maintaining consistent biological activity and pharmacokinetic profiles. nih.gov

Conjugation of Therapeutic Agents

The selective deprotection of the lysine side chain afforded by Fmoc-Lys(ivDde)-OH is a powerful tool for the site-specific conjugation of therapeutic agents to peptides. This approach allows for the precise attachment of drug molecules, imaging agents, or other functional moieties without altering the rest of the peptide sequence. chempep.com This precision is critical for developing peptide-drug conjugates (PDCs) where the biological activity and targeting specificity are highly dependent on the exact location of the conjugated payload.

For instance, researchers have utilized Fmoc-Lys(ivDde)-OH to attach cytotoxic drugs to cell-penetrating peptides (CPPs). In one study, a CPP designed to target glioblastoma multiforme (GBM) was synthesized. After assembly of the peptide backbone, the ivDde group on a specific lysine residue was removed, and a functional peptide from the p16INK4a protein was conjugated to the exposed amine. This targeted delivery system induced apoptosis in U87MG glioblastoma cells, demonstrating the potential of this strategy for creating novel cancer therapeutics.

The versatility of this method extends to various therapeutic molecules. For example, Fmoc-Lys(ivDde)-OH has been employed in the synthesis of peptide conjugates with pesticides, where chlorothalonil (B1668833) was attached through the lysine side chain. peptide.com This highlights the broad applicability of the Fmoc-Lys(ivDde)-OH building block in creating specifically modified peptides for diverse therapeutic and research purposes. chempep.compeptide.com

Table 1: Examples of Therapeutic Agents Conjugated Using Fmoc-Lys(ivDde)-OH

Therapeutic Agent/MoleculePeptide TypeResearch Application
p16INK4a functional peptideCell-Penetrating Peptide (CPP)Glioblastoma Therapy
ChlorothalonilPeptide ConjugatePesticide Research
BiotinVarious PeptidesLabeling and Binding Studies
Fluorescent DyesVarious PeptidesImaging and Tracking

Cyclization Strategies in Peptide Synthesis

Peptide cyclization is a widely used strategy to enhance the metabolic stability, receptor binding affinity, and bioavailability of therapeutic peptides. Fmoc-Lys(ivDde)-OH is a key reagent in several cyclization methodologies due to its orthogonal protection scheme. iris-biotech.de

Side-chain to side-chain cyclization is a common method for creating constrained peptide analogues. This is often achieved by forming a lactam bridge between the side chains of two amino acids, such as lysine and aspartic acid or glutamic acid. The synthesis of such cyclic peptides is greatly facilitated by the use of orthogonally protected amino acids like Fmoc-Lys(ivDde)-OH and Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH.

A typical synthetic route involves the solid-phase synthesis of the linear peptide. researchgate.net Once the linear sequence is assembled, the allyl-based protection on the aspartic or glutamic acid is removed using a palladium catalyst. chempep.comresearchgate.net Subsequently, the ivDde group on the lysine is cleaved with hydrazine (B178648). The now-free carboxylic acid on the Asp/Glu side chain and the free amine on the Lys side chain can be coupled on-resin using standard peptide coupling reagents to form the cyclic structure. researchgate.net This strategy has been successfully applied to the synthesis of various biologically active cyclic peptides, including analogues of melanotan II. ed.ac.uk

Table 2: Orthogonal Protecting Groups in Side-Chain to Side-Chain Cyclization

Amino Acid DerivativeProtecting GroupDeprotection Reagent
Fmoc-Lys(ivDde)-OHivDde2-5% Hydrazine in DMF
Fmoc-Asp(OAll)-OHAllyl (All)Pd(PPh₃)₄ / PhSiH₃
Fmoc-Glu(OAll)-OHAllyl (All)Pd(PPh₃)₄ / PhSiH₃

While less common, Fmoc-Lys(ivDde)-OH can be envisioned in strategies for in situ cyclization, where cyclization occurs concurrently with cleavage from the solid support. One such approach involves a tandem reaction initiated by the cleavage cocktail. For example, a peptide could be designed with a C-terminal thioester and an internal lysine protected with ivDde. After the on-resin synthesis is complete, the ivDde group is removed, and a moiety capable of reacting with the thioester is attached to the lysine side chain. Upon cleavage from the resin, the thioester is activated and can react intramolecularly with the functionalized lysine side chain to form a cyclic peptide in solution. While direct examples specifically detailing Fmoc-Lys(ivDde)-OH in this context are not abundant, the principle of its orthogonal deprotection makes it a suitable candidate for such advanced synthetic schemes.

Synthesis of Modified Peptides for Specific Research Applications

The ability to selectively modify a specific lysine residue within a peptide chain is crucial for studying various biological processes, particularly those involving post-translational modifications.

Ubiquitination, the attachment of ubiquitin to a lysine residue of a target protein, is a key post-translational modification that regulates numerous cellular processes. The synthesis of ubiquitinated peptides is essential for studying the enzymes involved in this pathway, such as deubiquitinases (DUBs). merel.si

Fmoc-Lys(ivDde)-OH is instrumental in the chemical synthesis of ubiquitinated peptides. merel.si In a common strategy, the peptide of interest is synthesized on a solid support, with Fmoc-Lys(ivDde)-OH incorporated at the desired ubiquitination site. Other lysine residues are protected with the standard Boc group. nih.gov After the linear peptide is assembled, the ivDde group is selectively removed with hydrazine. This exposes a single ε-amino group for the attachment of a ubiquitin fragment or a full-length ubiquitin protein, which can be achieved through various ligation techniques. This method was used to synthesize a fragment of histone H2B conjugated to a ubiquitin peptide, creating a valuable tool for studying chromatin biology and DUB activity. merel.si

Table 3: Synthesis of a Ubiquitinated Histone Peptide Fragment

StepProcedureKey Reagent
1. Peptide SynthesisAutomated microwave-assisted solid-phase peptide synthesisFmoc-Lys(ivDde)-OH
2. ivDde DeprotectionTreatment with 5% hydrazine in DMFHydrazine
3. Ubiquitin ConjugationCoupling of ubiquitin peptide fragment to the exposed lysine amineDIC/Oxyma Pure
4. Cleavage and PurificationCleavage from resin and purification by HPLCTFA-based cocktail

The selective deprotection of the lysine side chain using Fmoc-Lys(ivDde)-OH also provides a versatile handle for incorporating unnatural amino acids or other modifications post-synthesis. After the peptide backbone is synthesized, the ivDde group can be removed, and the resulting free amine can be acylated with a desired unnatural amino acid that has its alpha-amino group protected. chemicalbook.com This allows for the site-specific introduction of functionalities not found in the canonical 20 amino acids, enabling the synthesis of peptides with novel properties, such as enhanced stability, altered pharmacology, or unique spectroscopic characteristics. This approach provides a powerful alternative to the direct incorporation of a pre-formed unnatural amino acid during solid-phase peptide synthesis, which can sometimes be challenging due to coupling difficulties or the unavailability of the required building block.

Research Applications and Future Directions

Design and Synthesis of Therapeutic Peptides

Fmoc-Lys(IvDde)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of various therapeutic peptides. The IvDde protecting group is stable under the basic conditions used for Fmoc removal but can be selectively cleaved with hydrazine (B178648), allowing for the introduction of branches or other modifications on the lysine (B10760008) side chain without affecting the rest of the peptide. researchgate.netnih.gov This orthogonal strategy is crucial for creating peptides with enhanced therapeutic properties. researchgate.netnih.gov

The rise of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents, including antimicrobial peptides (AMPs). Fmoc-Lys(IvDde)-OH has been utilized in the synthesis of chimeric AMPs, which combine domains of different natural AMPs to enhance their efficacy. A notable example is the synthesis of the LF Chimera, a peptide combining sequences from lactoferricin (B1576259) and lactoferrampin. merel.si The use of Fmoc-Lys(IvDde)-OH allows for the creation of a branched structure, which has been shown to possess significantly stronger bactericidal activity compared to its linear constituents. merel.siresearchgate.net This enhanced activity is attributed to a more potent interaction with bacterial membranes. researchgate.net

Research has demonstrated that the LF Chimera exhibits broader and more potent antimicrobial activity than its parent peptides. nih.gov The synthesis of such complex, branched peptides is often challenging due to steric hindrance. merel.si However, the application of microwave-enhanced SPPS has been shown to be highly effective, overcoming these difficulties and enabling rapid synthesis with high purity. merel.si

Synthesis of LF Chimera Antimicrobial Peptide
PeptideSynthesis MethodSynthesis TimePurity
LF ChimeraMicrowave-Enhanced SPPS< 5 hours77%

Fmoc-Lys(IvDde)-OH is instrumental in the design and synthesis of peptide-based vaccines, particularly through the Multiple Antigenic Peptide (MAP) system. nih.govsemanticscholar.org This approach involves attaching multiple copies of a peptide epitope to a branched lysine core, creating a macromolecule that can elicit a potent immune response without the need for a carrier protein. nih.govmdpi.com The orthogonal protection offered by Fmoc-Lys(IvDde)-OH is ideal for building the branched lysine scaffold and subsequently attaching the antigenic peptides.

The MAP system has been successfully used to generate high-titer antibodies against various pathogens. nih.gov For instance, an octameric MAP presenting an immunogenic peptide from the foot-and-mouth disease virus (FMDV) was shown to elicit protective levels of neutralizing antibodies in guinea pigs. nih.gov Studies have shown that MAPs can induce significantly higher antibody titers compared to the same peptide conjugated to a traditional carrier protein like keyhole limpet hemocyanin (KLH). nih.govsemanticscholar.org

Immunogenicity of a Foot-and-Mouth Disease Virus MAP Vaccine
ImmunogenDoseAdjuvantResult
Octameric FMDV MAP0.8-4 µgFreund's Complete AdjuvantElicited protective neutralizing antibody responses. nih.gov
Tetrameric FMDV MAP0.8-4 µgFreund's Complete AdjuvantElicited protective neutralizing antibody responses. nih.gov
Dimeric FMDV Peptide20 µgFreund's Complete AdjuvantRequired a higher dose for a similar antibody response. nih.gov
Monomeric FMDV PeptideUp to 20 µgFreund's Complete AdjuvantDid not elicit measurable neutralizing antibodies. nih.gov

Histone ubiquitination is a critical post-translational modification that regulates gene transcription and DNA damage repair. frontiersin.orgpeptide.com The enzymes responsible for removing ubiquitin from histones are known as deubiquitinases (DUBs). frontiersin.org Studying the function of specific ubiquitination sites is often hampered by the action of DUBs. To overcome this, researchers have synthesized histone peptide fragments with ubiquitin conjugated in a manner that is resistant to DUBs.

Fmoc-Lys(IvDde)-OH has been employed to synthesize a branched peptide where a fragment of ubiquitin is conjugated to a histone H2B fragment. merel.si This synthetic construct serves as a valuable tool to study the downstream effects of histone ubiquitination without the interference of DUBs. nih.govbiorxiv.org The synthesis of this complex peptide was efficiently achieved using microwave-enhanced SPPS, highlighting the utility of this approach for creating intricate peptide structures for biochemical and cellular studies. merel.si

Synthesis of a Ubiquitin-Histone H2B Conjugate
PeptideSynthesis MethodSynthesis TimePurity
Ub(47-76)-H2B(118-126)Microwave-Enhanced SPPS< 5 hours75%

Antifreeze peptides (AFPs) are found in organisms that live in sub-zero environments and have the remarkable ability to inhibit the growth of ice crystals. nih.govnih.gov This property, known as ice recrystallization inhibition (IRI), has significant potential for applications in cryopreservation and the food industry. acs.orgengineering.org.cn The synthesis of AFPs and their analogs is an active area of research.

Fmoc-Lys(IvDde)-OH has been used to synthesize a tetra-branched analog of an antifreeze peptide. merel.si Branched structures can enhance the IRI activity of AFPs by presenting multiple ice-binding motifs in a specific spatial arrangement. mdpi.com The synthesis of this multi-branched peptide was accomplished with high purity in a short amount of time using microwave-enhanced SPPS, demonstrating the feasibility of producing complex AFP analogs for functional studies. merel.si

Synthesis of a Tetra-Branched Antifreeze Peptide Analog
PeptideSynthesis MethodSynthesis TimePurity
Tetra-branched Antifreeze PeptideMicrowave-Enhanced SPPS< 5 hours71%

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and are widely explored as vectors for the intracellular delivery of therapeutic cargo. nih.govnih.gov While many CPPs are cationic, anionic CPPs have also been developed and have shown efficient cellular uptake. google.com Fmoc-Lys(IvDde)-OH can be used in the synthesis of these peptides to attach cargo molecules at a specific site after the main peptide chain has been assembled. google.com

A patent describes the synthesis of anionic CPPs where Fmoc-Lys(IvDde)-OH is used to link cargo such as polyethylene (B3416737) glycol (PEG) or the cholesterol-lowering drug simvastatin. google.com Research has also demonstrated that a fluorescently labeled amphipathic cyclic peptide, synthesized using a similar orthogonal strategy with Fmoc-Lys(Dde)-OH, was significantly more efficient at intracellular delivery compared to a standard polyarginine CPP. chapman.edu This peptide was found to enhance the uptake of a phosphopeptide cargo by approximately 130-fold in CCRF-CEM cells. chapman.edu

Synthesis of an Anionic Cell-Penetrating Peptide-Cargo Conjugate
Peptide-Cargo ConjugateYieldPurity
Anionic CPP-PEG50017%>95%

Development of Peptide-Based Probes and Biosensors

The ability to selectively deprotect the lysine side chain using the IvDde group makes Fmoc-Lys(IvDde)-OH a valuable reagent for the synthesis of peptide-based probes and biosensors. chempep.comsigmaaldrich.com After the peptide sequence is synthesized, the IvDde group can be removed to allow for the site-specific attachment of reporter molecules such as fluorescent dyes, quenchers, or biotin (B1667282). peptide.comchempep.com

This strategy has been employed in the synthesis of fluorescently labeled peptides to study their biological interactions and localization. sigmaaldrich.com For example, Fmoc-Lys(IvDde)-OH was used in the solid-phase synthesis of human α-calcitonin gene-related peptide and two of its fluorescent analogs. sigmaaldrich.com These labeled peptides are crucial tools for fluorescence studies to probe peptide-receptor interactions and cellular signaling pathways. sigmaaldrich.com The site-specific labeling ensures that the biological activity of the peptide is not compromised by random modification. sigmaaldrich.com

Role in Chemical Biology and Protein Engineering

The unique structural features of Fmoc-Lys(ivDde)-OH make it an invaluable tool in chemical biology and protein engineering, fields that seek to understand and manipulate biological systems at the molecular level. Its primary utility lies in the ability to selectively unmask the ε-amino group of a specific lysine residue within a peptide sequence, allowing for precise, site-specific modifications. chempep.com This capacity is crucial for synthesizing complex, functional biomolecules that mimic or alter natural proteins.

One of the most common applications is the creation of branched or multivalent peptides. chempep.com The lysine side chain, once deprotected, serves as a branching point for the synthesis of a second, distinct peptide chain. cem.com This method is employed to construct synthetic vaccines, where multiple copies of an antigenic peptide are attached to a central scaffold, and to create chimeric peptides with novel biological activities. chempep.com Microwave-enhanced solid-phase peptide synthesis (SPPS) has been shown to rapidly produce such unsymmetrically branched peptides in high purity.

Furthermore, Fmoc-Lys(ivDde)-OH is instrumental in bioconjugation, the process of attaching molecules like fluorescent dyes, biotin, or polyethylene glycol (PEG) chains to a specific site on a peptide or protein. chempep.com This selective labeling is essential for a wide range of research applications, including tracking peptides within cells, studying protein-protein interactions, and improving the pharmacokinetic properties of therapeutic peptides. peptide.comsigmaaldrich.com For example, it has been used in the synthesis of fluorescently labeled analogs of human α-calcitonin gene-related peptide to facilitate fluorescence studies. sigmaaldrich.com The ability to introduce modifications such as palmitoylation at selected lysine residues, while leaving others protected for subsequent labeling, further highlights its versatility. peptide.com

Application AreaSpecific Use of Fmoc-Lys(ivDde)-OHResearch Objective
Protein LabelingSite-specific attachment of fluorescent probes (e.g., FITC, dansyl groups). chempep.comStudying protein localization, trafficking, and binding via fluorescence microscopy or FRET. chemicalbook.com
Branched Peptide SynthesisCreation of a branching point at the lysine side chain to grow a second peptide. chempep.comcem.comDeveloping synthetic vaccines, multivalent ligands, and antimicrobial peptides. chempep.com
PEGylationSelective conjugation of polyethylene glycol (PEG) chains. peptide.comImproving the solubility, stability, and circulation half-life of therapeutic peptides.
Peptide CyclizationServing as an attachment point for cyclizing the peptide through the lysine side chain. peptide.comadvancedchemtech.comConstraining peptide conformation to enhance receptor binding affinity and stability.
Affinity ProbesSite-specific incorporation of biotin tags. chempep.comIsolating and identifying protein binding partners through affinity purification.
Table 1: Key Applications of Fmoc-Lys(ivDde)-OH in Chemical Biology and Protein Engineering.

Emerging Applications in Materials Science and Nanotechnology

The principles of molecular self-assembly are being harnessed to create novel biomaterials, and Fmoc-protected amino acids are key building blocks in this field. While research on Fmoc-Lys(ivDde)-OH in this area is still emerging, its unique properties position it as a powerful component for designing "smart" or functionalized nanomaterials. The ability of short Fmoc-peptides to self-assemble into nanostructures like fibers, tapes, and hydrogels is well-documented. mdpi.comnih.gov These materials are of great interest for applications in tissue engineering, regenerative medicine, and drug delivery. mdpi.com

The strategic incorporation of Fmoc-Lys(ivDde)-OH into a self-assembling peptide sequence offers a route to post-assembly functionalization. After the formation of a nanostructure, such as a hydrogel scaffold, the ivDde group can be selectively removed to expose reactive primary amine groups on the material's surface. This allows for the covalent attachment of bioactive molecules, such as cell adhesion ligands (e.g., RGD sequences), growth factors, or therapeutic drugs. This approach could be used to create hydrogels that not only provide structural support for cells but also present specific biological signals to direct cell behavior, such as adhesion, proliferation, and differentiation. mdpi.com

This "tag-and-modify" strategy, enabled by the orthogonal nature of the ivDde group, could lead to the development of highly sophisticated biomaterials. For instance, a hydrogel could be functionalized with a drug molecule, creating a localized and sustained drug delivery system. Similarly, surfaces could be modified with these self-assembling peptides to control protein adsorption and cellular interaction, a critical factor in the design of biomedical implants and diagnostic devices.

Material/TechnologyPotential Role of Fmoc-Lys(ivDde)-OHProspective Application
Functionalized HydrogelsIncorporate into self-assembling peptides to allow for post-gelation conjugation of bioactive molecules.Tissue engineering scaffolds with tailored cell-adhesive properties or localized drug delivery systems. mdpi.com
Smart NanofibersEnable site-specific attachment of stimuli-responsive molecules after fiber formation.Sensors or controlled-release systems that respond to specific biological cues (e.g., enzymes, pH).
Bioactive Surface CoatingsUsed in peptide sequences designed to self-assemble on surfaces, exposing lysine for subsequent modification.Improving the biocompatibility of medical implants or creating specific capture surfaces for biosensors.
Targeted NanoparticlesDecorate the surface of peptide-based nanoparticles with targeting ligands after assembly.Nanocarriers for targeted drug delivery to specific cells or tissues.
Table 2: Emerging and Potential Applications of Fmoc-Lys(ivDde)-OH in Materials Science.

Advancements in Orthogonal Protecting Group Chemistry

The concept of orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. advancedchemtech.com Fmoc-Lys(ivDde)-OH is a prime example of the successful application of this principle. In the widely used Fmoc/tBu strategy, the Nα-Fmoc group is removed at each cycle with a base (e.g., piperidine), while acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) remain intact until the final cleavage with a strong acid like trifluoroacetic acid (TFA). sigmaaldrich-jp.com

The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group introduces a third level of orthogonality. sigmaaldrich-jp.com It is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage. advancedchemtech.com However, it can be selectively and cleanly removed under very mild conditions using a dilute solution of hydrazine (typically 2-5% in DMF). sigmaaldrich-jp.com This unique cleavage condition allows the researcher to unmask a specific lysine side chain at any point during the synthesis, perform a specific chemical modification, and then continue with the peptide chain elongation. advancedchemtech.com

The ivDde group is a more sterically hindered and robust version of the earlier Dde protecting group. sigmaaldrich.com While effective, the Dde group was found to be somewhat unstable to repeated piperidine (B6355638) treatments during the synthesis of long peptides and could sometimes migrate to other free amino groups in the sequence. sigmaaldrich.com The ivDde group exhibits significantly greater stability to piperidine, minimizing this risk of side reactions and making it a more reliable choice for complex syntheses. sigmaaldrich.com This advancement has solidified the Fmoc/ivDde strategy as a standard and reliable approach for producing intricately modified peptides. sigmaaldrich-jp.com

Protecting GroupAbbreviationTypical Cleavage ReagentStability to Piperidine (Fmoc Removal)Stability to TFA (Final Cleavage)
9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFLabileStable
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)StableLabile
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylivDde2% Hydrazine in DMFStableStable
AllyloxycarbonylAllocPd(PPh₃)₄ / ScavengerStableStable
4-MethyltritylMtt1% TFA in DCM (Dilute Acid)StableLabile
Table 3: Comparison of Orthogonal Protecting Groups in Fmoc-Based Peptide Synthesis.

Future Research Opportunities and Challenges in Peptide Synthesis

Despite the significant advantages offered by Fmoc-Lys(ivDde)-OH, challenges remain in the field of peptide synthesis that point toward future research directions. One notable challenge is the synthesis of "difficult sequences," particularly long or highly hydrophobic peptides that are prone to aggregation on the solid support. This aggregation can hinder reagent access, leading to incomplete reactions and the formation of deletion byproducts. While microwave-assisted synthesis can mitigate some of these issues, the development of novel resins, solvents, and protecting group strategies remains an active area of research.

Specifically concerning the ivDde group, its removal can sometimes be sluggish or incomplete, especially if the protected lysine residue is located near the C-terminus or within a heavily aggregated sequence. sigmaaldrich-jp.com This can necessitate longer reaction times or repeated treatments with hydrazine, which may not be compatible with other sensitive functional groups in the peptide. Consequently, a key research opportunity lies in the development of new "super-orthogonal" protecting groups that offer the same stability as ivDde but can be removed more rapidly and efficiently under even milder conditions.

Future research will also likely focus on expanding the toolbox of orthogonal protecting groups beyond the current standards. Having a wider array of protecting groups, each removable by a unique chemical mechanism, would allow for the synthesis of exceptionally complex molecules with multiple, differentially addressable sites for modification. This would enable the construction of sophisticated protein mimics, multi-functional biomaterials, and intricate drug-conjugates. Furthermore, as peptide synthesis moves towards more sustainable and green chemistry practices, there is a growing need for protecting groups that can be cleaved in aqueous solutions, reducing the reliance on organic solvents like DMF.

Q & A

Q. What is the role of Fmoc-Lys(ivDde)-OH in orthogonal protection strategies for solid-phase peptide synthesis (SPPS)?

Fmoc-Lys(ivDde)-OH enables orthogonal protection of lysine residues by combining acid/base-stable Fmoc (α-amino) and hydrazine-labile ivDde (ε-amino) groups. This allows sequential deprotection: Fmoc is removed with piperidine during chain elongation, while ivDde remains intact until selective cleavage with 2% hydrazine hydrate in DMF. This strategy is critical for synthesizing branched or cyclic peptides, where site-specific modifications (e.g., PEGylation, fluorophore labeling) are required post-backbone assembly .

Q. How does the ivDde group compare to other lysine-protecting groups (e.g., Dde, Mtt) in stability and deprotection efficiency?

Unlike Dde, the ivDde group’s steric hindrance from its isopropylidene moiety enhances stability under acidic (TFA) and basic (piperidine) conditions, preventing premature deprotection during SPPS. However, both Dde and ivDde are removed with hydrazine. In contrast, Mtt requires mild acids (1–3% TFA) for cleavage but is incompatible with acid-sensitive modifications. ivDde’s orthogonal removal makes it preferable for multi-step syntheses requiring selective ε-amino modifications .

Advanced Research Questions

Q. What experimental parameters optimize the coupling efficiency of Fmoc-Lys(ivDde)-OH in microwave-assisted SPPS?

Microwave-assisted coupling (50°C, 25W) improves incorporation efficiency, particularly for sterically hindered residues. Use 3 equivalents of Fmoc-Lys(ivDde)-OH, 2.7 equivalents of HCTU/HOBt as coupling agents, and 6 equivalents of N-methylmorpholine (NMM) for 20-minute activations. For aggregation-prone sequences, extend coupling times to 15 minutes or perform double couplings (e.g., Pro-rich regions) to ensure >95% yield .

Q. How can researchers address incomplete ivDde deprotection in peptides with C-terminal lysine or aggregation-prone sequences?

ivDde removal slows near the C-terminus due to steric hindrance or poor solvation. To mitigate this:

  • Use ivDde-Lys(Fmoc)-OH instead, positioning the ivDde group farther from the resin-bound C-terminus .
  • Pre-treat aggregated peptides with hexafluoroisopropanol (HFIP) or DMSO to improve solvation before hydrazine treatment .
  • Extend hydrazine exposure to 2–4 hours with gentle agitation .

Q. What strategies enable multi-site orthogonal modifications using Fmoc-Lys(ivDde)-OH in branched peptide synthesis?

Combine ivDde with other orthogonal groups (e.g., Alloc, Boc) on additional lysine residues. For example:

  • Install ivDde on Lys¹ and Alloc on Lys². Remove ivDde with hydrazine for PEGylation, then deprotect Alloc with Pd(0) for fluorophore conjugation .
  • Use Fmoc-Lys(ivDde)-OH in tandem with Fmoc-Lys(Mtt)-OH, leveraging Mtt’s acid lability for sequential modifications .

Q. How does the choice of ivDde-Lys(Fmoc)-OH over Fmoc-Lys(ivDde)-OH impact peptide assembly and modification workflows?

ivDde-Lys(Fmoc)-OH positions the Fmoc group on the ε-amino, enabling side-chain modifications (e.g., glycosylation) during backbone elongation. This avoids post-synthesis hydrazine treatments, which can degrade acid-labile tags or disulfide bonds. However, this requires careful monitoring of Fmoc deprotection steps to prevent premature ε-amino exposure .

Troubleshooting & Methodological Insights

Q. Why might residual ivDde persist after hydrazine treatment, and how can this be analytically confirmed?

Incomplete deprotection may arise from:

  • Insufficient hydrazine concentration (<2%) or reaction time (<1 hour).
  • Peptide aggregation reducing reagent accessibility. Confirm ivDde removal via MALDI-TOF MS (expected mass loss of 140.2 Da) or colorimetric assays (loss of ivDde’s UV absorbance at 270 nm) .

Q. What are the implications of ivDde’s stability in TFA for global deprotection workflows?

ivDde remains intact during standard TFA cleavage (95% TFA, 2–4 hours), making it compatible with acid-labile resins (e.g., Wang resin) and protecting groups (e.g., Boc). This stability allows selective retention of ε-amino protections for post-cleavage functionalization (e.g., biotinylation) .

Comparative & Mechanistic Analysis

Q. How does ivDde perform in side-chain modifications compared to photolabile (e.g., NVOC) or enzyme-cleavable protections?

ivDde offers faster, reagent-driven deprotection (minutes to hours) versus NVOC (UV light, 30–60 minutes) or enzyme-labile groups (e.g., Factor Xa, 12–24 hours). However, hydrazine can reduce disulfide bonds or modify Thr/Ser residues, necessitating orthogonal strategies for sensitive sequences .

Q. Can ivDde be used in tandem with click chemistry for bioorthogonal peptide modifications?

Yes. After ivDde removal, the exposed ε-amino can react with NHS esters (e.g., Alexa Fluor 488) or participate in CuAAC click reactions with azide/alkyne tags. Ensure hydrazine is thoroughly removed (via dialysis or HPLC) to prevent side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.